Srpin803 -

Srpin803

Catalog Number: EVT-15277205
CAS Number:
Molecular Formula: C14H9F3N4O3S
Molecular Weight: 370.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SRPIN803 was synthesized from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, undergoing several chemical transformations to achieve its final structure. It is classified within the category of kinase inhibitors, specifically targeting serine/arginine-rich protein kinase 1 and casein kinase 2, both of which play significant roles in cellular signaling pathways related to cell proliferation and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of SRPIN803 involves multiple steps, beginning with the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate and sodium methoxide to form an intermediate amide. This intermediate undergoes a Knoevenagel condensation with vanillin in the presence of ammonium acetate and acetic acid, yielding SRPIN803 as a yellow solid with a yield of 67% .

Other strategies for synthesizing derivatives of SRPIN803 have been explored, including the use of ether linkers and carbamate functionalities for conjugation with peptides like c(RGDyK). These methods involve protecting groups and activation steps to ensure stability during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of SRPIN803 has been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy and X-ray crystallography. The compound is characterized by a monocyclic thiadiazolocyanoacrylamide framework. Its stereochemistry has been detailed in studies that outline the specific arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

SRPIN803 participates in several chemical reactions that are crucial for its conjugation to other molecules. For instance, when linked to peptides via carbonate or carbamate linkers, SRPIN803 exhibits varying stability profiles under physiological conditions. The hydrolysis rates of these conjugates have been studied extensively using liquid chromatography-mass spectrometry to assess their stability at different pH levels .

The compound demonstrates selective inhibition against specific kinases with an IC50 value of 2.4 micromolar for serine/arginine-rich protein kinase 1 and 203 nanomolar for casein kinase 2, indicating its potential efficacy as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism by which SRPIN803 exerts its biological effects involves binding to the ATP-binding site of serine/arginine-rich protein kinase 1 and casein kinase 2. This binding inhibits the phosphorylation processes essential for cell signaling pathways that promote angiogenesis. The structural studies reveal that SRPIN803 forms hydrophobic interactions with key residues within the active site of these kinases, effectively blocking their activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRPIN803 is described as a solid compound with specific melting points and solubility characteristics that influence its bioavailability. While detailed physical properties such as density or boiling point are not extensively documented in available literature, its stability in various solvents has been assessed during synthesis evaluations .

Chemical properties include its reactivity under different pH conditions, which affects its hydrolysis rate when conjugated to other molecules. This behavior is critical for determining its pharmacokinetic profiles in biological systems .

Applications

Scientific Uses

SRPIN803 has potential applications in cancer therapy due to its ability to inhibit angiogenesis by targeting specific kinases involved in vascular endothelial growth factor signaling pathways. Its dual inhibition profile makes it a candidate for further research into treatments for diseases characterized by excessive blood vessel formation. Additionally, studies have indicated its role in down-regulating inflammation-associated genes, providing avenues for exploring its use in inflammatory diseases .

Introduction to SRPIN803 as a Multitarget Therapeutic Agent

SRPIN803 represents a significant advancement in kinase inhibitor therapeutics, specifically developed to address pathological angiogenesis in ocular diseases through dual kinase inhibition. This small molecule inhibitor targets two critical kinases: serine-arginine protein kinase 1 (SRPK1) and casein kinase 2 (CK2), both implicated in aberrant vascular growth mechanisms. Its discovery emerged from the growing understanding that single-target approaches against vascular endothelial growth factor (VEGF) showed limitations in durability and efficacy for complex ocular pathologies like neovascular age-related macular degeneration (nAMD). Unlike biologic anti-VEGF agents that exclusively target extracellular ligands, SRPIN803 operates intracellularly to modulate splicing regulation and signaling cascades fundamental to angiogenesis [1] [5] [9]. This mechanistic duality positions SRPIN803 uniquely within the kinase inhibitor landscape, offering a novel approach to overcome compensatory pathway activation often seen with selective kinase inhibition.

Historical Context of SRPIN803 Discovery in Kinase Inhibition Research

The development of SRPIN803 followed a trajectory of rational drug design rooted in structural kinase analysis. Initial work identified SRPIN340, a selective SRPK1 inhibitor (Ki = 0.89 µM) derived from high-throughput screening efforts. While SRPIN340 demonstrated proof-of-concept by reducing pro-angiogenic VEGF isoforms in vivo, its therapeutic efficacy was limited by moderate potency and specificity [1] [9]. X-ray crystallography of SRPK1 bound to SRPIN340 provided crucial insights into the kinase-inhibitor interactions, particularly within the ATP-binding domain. This structural knowledge enabled pharmacophore-based screening of chemical libraries, leading to the identification of a novel chemical scaffold with enhanced inhibitory properties. Subsequent optimization yielded SRPIN803, characterized by a monocyclic thiadiazolocyanoacrylamide core (C14H9F3N4O3S, MW 370.31 g/mol) [2] [5]. This compound exhibited significantly improved VEGF suppression compared to its predecessor, attributed unexpectedly to its dual inhibition capability. The structural revision of SRPIN803, confirmed through FT-IR and X-ray analysis, underscores the iterative process of kinase inhibitor development—where initial leads undergo rigorous refinement to achieve therapeutic candidates [2] [9].

Table 1: Evolution of SRPK1 Inhibitors Leading to SRPIN803

CompoundKey Structural FeaturesSRPK1 InhibitionLimitationsPrimary Discovery Method
SRPIN340Quinazoline derivativeKi = 0.89 µMModerate VEGF suppression, limited efficacyHigh-throughput screening
Initial SRPIN803 ScaffoldThiadiazole-cyanocrylamide hybridIC50 ~5-10 µMSuboptimal pharmacokineticsPharmacophore modeling
SRPIN803 (Optimized)Monocyclic thiadiazolocyanoacrylamide with vanillin derivativeIC50 = 2.4 µM (SRPK1); 203 nM (CK2)Reduced solubilityStructure-based optimization

Role in Dual Targeting of Angiogenesis Pathways: SRPK1 and CK2 Synergy

SRPIN803 exerts its antiangiogenic effects through concurrent inhibition of two kinases with distinct but complementary roles in vascular pathology:

  • SRPK1 Inhibition (IC50 = 2.4 µM): SRPK1 phosphorylates serine/arginine-rich (SR) splicing factors, regulating the alternative splicing of VEGF pre-mRNA. This process determines the balance between pro-angiogenic (e.g., VEGF165) and anti-angiogenic isoforms (e.g., VEGF165b). By inhibiting SRPK1, SRPIN803 shifts splicing toward anti-angiogenic isoforms, reducing bioactive VEGF availability at the transcriptional level [1] [5].

  • CK2 Inhibition (IC50 = 203 nM): Casein kinase 2 (CK2), a constitutively active serine/threonine kinase, promotes angiogenesis through multiple mechanisms: stabilizing HIF-1α (hypoxia-inducible factor-1α), enhancing VEGF transcription, and phosphorylating signaling proteins in the PI3K/Akt pathway. CK2 overexpression is documented in proliferating endothelial cells and ocular neovascular membranes. SRPIN803's potent CK2 inhibition disrupts these downstream signaling cascades, complementing the splicing modulation achieved via SRPK1 inhibition [1] [4] [5].

The synergistic effect of dual inhibition was demonstrated in comparative studies where SRPIN803 reduced VEGF production more effectively than SRPIN340, which solely targets SRPK1. This synergy arises from targeting angiogenesis at multiple regulatory nodes: transcriptional regulation (via CK2) and post-transcriptional splicing control (via SRPK1). Consequently, SRPIN803 attenuates pathological angiogenesis more comprehensively than single-target inhibitors, particularly in models of choroidal neovascularization (CNV) [1] [2]. The therapeutic significance of this dual targeting was further validated by the compound's efficacy in in vivo models when administered topically—a notable advantage over intravitreal biologics [1] [2].

Table 2: Kinase Inhibition Profile and Angiogenic Roles of SRPIN803 Targets

Target KinaseSRPIN803 IC50Primary Biological Role in AngiogenesisDownstream Effects of Inhibition
CK2 (CSNK2)203 nMRegulates HIF-1α stability and VEGF transcription; Activates PI3K/Akt pathwayReduced VEGF mRNA expression; Decreased endothelial cell survival and proliferation
SRPK12.4 µMPhosphorylates SR-splicing factors controlling VEGF isoform balanceShift toward anti-angiogenic VEGF isoforms (e.g., VEGF165b); Impaired nuclear translocation of splicing factors
Synergistic EffectN/ACoordinated suppression of VEGF production at transcriptional and splicing levelsEnhanced antiangiogenic activity compared to single kinase inhibition; Reduced compensatory pathway activation

Position Within Anti-VEGF Therapeutic Paradigms for Ocular Pathologies

The current standard of care for neovascular ocular diseases centers on biologic anti-VEGF agents (e.g., ranibizumab, aflibercept, bevacizumab), which sequester extracellular VEGF ligands. While revolutionary, these therapies face limitations: frequent intravitreal injections, variable patient response, tachyphylaxis, and incomplete suppression of neovascularization in some patients [3] [6] [7]. SRPIN803 represents a paradigm shift by targeting intracellular kinases upstream of VEGF production rather than the ligand itself. This approach offers several theoretical advantages:

  • Upstream Modulation: By targeting VEGF at the splicing and transcriptional levels, SRPIN803 reduces total VEGF production rather than merely neutralizing secreted VEGF. This may provide a more comprehensive blockade of angiogenic signaling [1] [9].
  • Multitarget Capability: The dual inhibition of SRPK1 and CK2 addresses compensatory mechanisms and pathway redundancy inherent in angiogenic signaling networks, potentially overcoming resistance observed with single-target biologics [1] [4].
  • Topical Applicability: Preclinical studies demonstrated significant inhibition of choroidal neovascularization in mouse models using ointment-based topical formulations. This non-invasive route contrasts sharply with intravitreal injections, potentially improving patient compliance and reducing treatment burden and associated risks (e.g., endophthalmitis) [1] [5].
  • Small Molecule Advantages: As a low-molecular-weight compound, SRPIN803 potentially offers better tissue penetration and lower production costs than biologic agents, though plasma stability and ocular bioavailability remain development challenges [2] [5].

SRPIN803 thus embodies the emerging "multi-targeted therapy" trend in ocular antiangiogenesis, moving beyond exclusive VEGF-A blockade toward addressing complementary pathways. Its mechanism aligns with newer agents like faricimab (which inhibits both VEGF and Ang-2), though through distinct intracellular kinase targets [6]. This positions SRPIN803 not as a replacement for existing anti-VEGF biologics, but as a complementary approach—particularly for biologic-resistant cases or as a combination therapy to enhance durability. Research on c(RGDyK)-SRPIN803 conjugates (e.g., geo35) further explores targeted delivery strategies to enhance specificity for integrin-expressing angiogenic vasculature, potentially improving the therapeutic index [2] [6].

Table 3: Comparative Positioning of SRPIN803 Within Ocular Anti-Angiogenic Therapies

Therapeutic ApproachMechanism of ActionAdministration RouteKey AdvantagesLimitations
Biologic Anti-VEGF Agents (e.g., Ranibizumab, Aflibercept)Neutralize extracellular VEGF ligandsIntravitreal injectionHigh target specificity; Well-established efficacyFrequent injections; Invasive delivery; High cost; Variable patient response
SRPIN803Dual inhibition of SRPK1 & CK2 upstream of VEGF productionTopical (ointment) or Intravitreal (conjugates explored)Upstream modulation; Multitarget synergy; Non-invasive potential; Lower production costModerate SRPK1 potency; Plasma stability challenges
VEGF/Ang-2 Inhibitors (e.g., Faricimab)Bispecific antibody neutralizing VEGF-A and Angiopoietin-2Intravitreal injectionTargets two complementary pathways; Improved durabilityInvasive delivery; High cost; Still requires injections
SRPIN803 Conjugates (e.g., geo35)Integrin-targeted delivery of dual kinase inhibitorUnder investigation (likely intravitreal)Enhanced specificity for angiogenic vasculatureComplex synthesis; Stability concerns of conjugates

Properties

Product Name

Srpin803

IUPAC Name

5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Molecular Formula

C14H9F3N4O3S

Molecular Weight

370.31 g/mol

InChI

InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3/b6-4+

InChI Key

JCSNCMXWHKOYJB-GQCTYLIASA-N

Canonical SMILES

COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O

Isomeric SMILES

COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)/C=CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.